molecular formula C13H20N4 B6310266 1-Butyl-1-methylpyrrolidinium tricyanomethanide CAS No. 878027-72-6

1-Butyl-1-methylpyrrolidinium tricyanomethanide

Cat. No.: B6310266
CAS No.: 878027-72-6
M. Wt: 232.32 g/mol
InChI Key: NSZMIQHKJOPSCZ-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpyrrolidinium tricyanomethanide is an ionic liquid with the chemical formula C₁₃H₂₀N₄. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. This compound is used in a variety of applications, including as a solvent and in electrochemical devices.

Mechanism of Action

Target of Action

1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .

Biochemical Pathways

It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .

Pharmacokinetics

Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1-methylpyrrolidinium tricyanomethanide can be synthesized through a reaction between 1-butyl-1-methylpyrrolidinium chloride and sodium tricyanomethanide. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The resulting product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as distillation and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-methylpyrrolidinium tricyanomethanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-Butyl-1-methylpyrrolidinium tricyanomethanide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium chloride
  • 1-Butyl-1-methylpyrrolidinium dicyanamide
  • 1-Butyl-4-methylpyridinium tricyanomethanide

Uniqueness

1-Butyl-1-methylpyrrolidinium tricyanomethanide stands out due to its unique combination of thermal stability, low melting point, and high solubility. These properties make it particularly suitable for applications in electrochemical devices and as a solvent in various chemical processes .

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZMIQHKJOPSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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